molecular formula C25H22ClFN2 B10932275 1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10932275
M. Wt: 404.9 g/mol
InChI Key: UNSIYMNPGVVYLM-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a chemical compound with the following properties:

    Linear Formula: ClC₆H₃(F)CH₂Br

    CAS Number: 68220-26-8

    Molecular Weight: 223.47 g/mol

    MDL Number: MFCD00040126 .

Preparation Methods

Industrial Production:: Industrial production methods for this compound may vary depending on the manufacturer. Typically, large-scale synthesis involves optimizing reaction conditions, scalability, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions:

    Halogenation: The chlorine and fluorine atoms make it susceptible to halogenation reactions.

    Acylation: The benzyl group can participate in Friedel-Crafts acylation.

    Pyrazole Formation: The pyrazole ring formation is a key step in its synthesis.

Common reagents and conditions used in these reactions would involve halogenating agents, Lewis acids, and pyrazole-forming reagents.

Major products formed from these reactions include derivatives of the compound with modified functional groups.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole finds applications in various fields:

    Chemistry: As a building block for designing novel organic molecules.

    Biology: It may serve as a pharmacophore for drug discovery.

    Medicine: Potential therapeutic applications (specific drugs based on this scaffold).

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It could interact with cellular receptors, enzymes, or other biological targets. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While detailed information on similar compounds is not provided here, researchers often compare this compound with related pyrazoles, benzyl derivatives, and fluorinated compounds. Its uniqueness lies in the combination of chloro, fluoro, and methyl substituents.

Properties

Molecular Formula

C25H22ClFN2

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H22ClFN2/c1-16-4-8-19(9-5-16)24-18(3)25(20-10-6-17(2)7-11-20)29(28-24)15-21-12-13-22(27)14-23(21)26/h4-14H,15H2,1-3H3

InChI Key

UNSIYMNPGVVYLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)C)C

Origin of Product

United States

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